molecular formula C18H19N3O3 B3875628 N-(2,5-DIMETHYLPHENYL)-1-{N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

N-(2,5-DIMETHYLPHENYL)-1-{N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Cat. No.: B3875628
M. Wt: 325.4 g/mol
InChI Key: OSTKHGACVAUYJW-YBFXNURJSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is an organic compound with a complex structure that includes both aromatic and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,5-dimethylphenylamine with 4-methoxybenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: A related compound with similar structural features but different substitution patterns.

    N-(2,5-DIMETHYLPHENYL)ACETAMIDE: Another similar compound with an acetamide group instead of a formamide group.

Uniqueness

N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-4-5-13(2)16(10-12)20-17(22)18(23)21-19-11-14-6-8-15(24-3)9-7-14/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTKHGACVAUYJW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-DIMETHYLPHENYL)-1-{N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,5-DIMETHYLPHENYL)-1-{N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 3
N-(2,5-DIMETHYLPHENYL)-1-{N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 4
N-(2,5-DIMETHYLPHENYL)-1-{N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,5-DIMETHYLPHENYL)-1-{N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,5-DIMETHYLPHENYL)-1-{N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

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